molecular formula C9H9ClN4 B1373943 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine CAS No. 1343243-33-3

3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine

Cat. No.: B1373943
CAS No.: 1343243-33-3
M. Wt: 208.65 g/mol
InChI Key: NBVLDNKLJCZRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom, an imidazole ring, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine typically involves the reaction of 3,6-dichloropyridazine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the imidazole and pyridazine rings.

    Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are often used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

    Biological Research: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-(1H-imidazol-1-yl)pyridazine: Lacks the two methyl groups present in 3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine.

    4,5-dimethylpyridazine: Lacks the chlorine atom and the imidazole ring.

    6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine: Lacks the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the imidazole ring in this compound makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and its interactions with biological targets, potentially leading to distinct pharmacological or material properties.

Properties

IUPAC Name

3-chloro-6-imidazol-1-yl-4,5-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-7(2)9(13-12-8(6)10)14-4-3-11-5-14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVLDNKLJCZRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1N2C=CN=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine
Reactant of Route 2
Reactant of Route 2
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine
Reactant of Route 3
Reactant of Route 3
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine
Reactant of Route 4
Reactant of Route 4
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine
Reactant of Route 5
Reactant of Route 5
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine
Reactant of Route 6
Reactant of Route 6
3-chloro-6-(1H-imidazol-1-yl)-4,5-dimethylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.